Lansoprazole - 103577-45-3

Lansoprazole

Catalog Number: EVT-272530
CAS Number: 103577-45-3
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lansoprazole is a substituted benzimidazole belonging to a class of drugs known as proton pump inhibitors (PPIs). [] PPIs are characterized by their ability to potently inhibit gastric acid secretion. [] Lansoprazole acts by irreversibly binding to the proton pump, H+,K+-ATPase, located on the parietal cells of the stomach, thereby blocking the final step in acid production. [] This mechanism of action makes Lansoprazole a valuable tool in scientific research, particularly in studies related to gastric acid secretion, gastroprotection, and the role of gastric pH in various physiological and pathological processes.

Future Directions
  • Elucidating the Role of Enantiomers: Further research is needed to comprehensively understand the individual pharmacological activities and potential clinical implications of Lansoprazole enantiomers. []
  • Optimizing Treatment Strategies for Acid-Related Disorders: Exploring novel drug delivery systems, such as encapsulation in sodium alginate beads, to enhance the controlled release and efficacy of Lansoprazole. []
  • Investigating the Potential of Lansoprazole as an Antituberculosis Agent: Building upon recent epidemiological findings, further research is warranted to explore the potential therapeutic benefit of Lansoprazole in treating or preventing tuberculosis. []
  • Understanding Long-Term Effects of Lansoprazole: More research is needed to fully elucidate the long-term effects of Lansoprazole, particularly regarding its impact on gastric microbiota, immune function, and potential links to asthma control. []
  • Developing New Formulations: Developing new formulations like lansoprazole freeze-dried powder injection can offer advantages in terms of stability, compatibility with various diluents, and potentially improved bioavailability. []
Source and Classification

Lansoprazole is classified as a substituted benzimidazole derivative. Its chemical formula is C16H14F3N3O2S, and it is often marketed under various brand names, including Prevacid. The drug was first approved for use in the United States in 1995 and has since become a staple in the treatment of acid-related disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lansoprazole typically involves several key steps, starting from 2-mercaptobenzimidazole. One common method includes the oxidation of a precursor compound, specifically 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridinyl]methyl]thio]-1H-benzimidazole, using m-chloroperoxybenzoic acid as an oxidizing agent. This process can yield Lansoprazole with high purity and minimal impurities.

  1. Oxidation Reaction: The precursor compound is dissolved in an organic solvent (e.g., ethyl acetate) and cooled to low temperatures.
  2. Addition of Oxidizing Agent: The oxidizing agent is added dropwise while stirring to ensure uniform reaction.
  3. Isolation: After the reaction completes, the product is isolated through crystallization techniques involving washing with sodium bicarbonate and drying processes.
Molecular Structure Analysis

Structure and Data

Lansoprazole features a complex molecular structure characterized by a benzimidazole core linked to a pyridine ring and a trifluoroethoxy group. The structural representation can be depicted as follows:

  • Chemical Formula: C16H14F3N3O2S
  • Molecular Weight: 369.36 g/mol
  • Key Functional Groups: Benzimidazole ring, trifluoroethoxy side chain.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its structure, confirming the presence of specific protons associated with different functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Lansoprazole undergoes various chemical reactions that are critical for its stability and efficacy:

  1. Degradation Reactions: Lansoprazole is sensitive to acidic conditions, leading to hydrolytic degradation. Under stress conditions (acidic or oxidative), it can form several degradation products that can affect its potency.
  2. Stability Testing: High-performance liquid chromatography (HPLC) methods are used to monitor these degradation pathways and ensure product stability during storage .
Mechanism of Action

Process and Data

Lansoprazole exerts its therapeutic effects by selectively inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to:

  • Reduction in Gastric Acid Secretion: By blocking this enzyme, Lansoprazole effectively reduces both basal and stimulated gastric acid secretion.
  • Therapeutic Effects: The decrease in gastric acidity promotes healing of erosive esophagitis and ulcers while alleviating symptoms associated with excessive acid production.

The mechanism involves binding to the proton pump irreversibly, providing prolonged acid suppression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.
  • Melting Point: Approximately 147–149 °C.

Chemical Properties

  • pKa Value: Approximately 8.84, indicating its weakly basic nature.
  • Stability: Sensitive to light and moisture; hence it should be stored in a cool, dry place away from direct sunlight .
Applications

Scientific Uses

Lansoprazole's primary applications are in treating gastrointestinal disorders characterized by excessive acid production. Its scientific uses extend beyond clinical applications:

  1. Research Applications: Used in studies assessing gastric physiology and pharmacology.
  2. Analytical Chemistry: Employed as a standard reference compound in stability-indicating assays due to its well-characterized degradation profile .
Mechanistic Insights into Proton Pump Inhibition

Molecular Targeting of H+/K+-ATPase Isoforms

Lansoprazole specifically inhibits gastric H⁺/K⁺-ATPase, a P-type ion pump expressed in parietal cells. This enzyme consists of α (catalytic) and β (structural) subunits, forming an αβ heterodimer. The α-subunit (1,033–1,034 amino acids) contains the ion-binding domain within transmembrane segments TM4, TM5, TM6, and TM8, while the β-subunit (291 amino acids) facilitates enzyme maturation and membrane trafficking via N-linked glycosylation [2] [4] [5]. Unlike the ubiquitous Na⁺/K⁺-ATPase, H⁺/K⁺-ATPase isoforms are predominantly gastric-specific, though low expression occurs in renal and colonic tissues [7]. Lansoprazole’s selectivity arises from its reliance on the highly acidic canalicular lumen of parietal cells for activation, a microenvironment absent in non-gastric isoforms [4] [5].

Table 1: Key Structural Features of Gastric H⁺/K⁺-ATPase

SubunitLength (aa)Functional DomainsRole in Inhibition
α1,033–1,034TM4-TM8 (ion binding), Cytosolic ATPase domainsCovalent binding site for activated PPIs
β291N-linked glycosylation sites, Single transmembrane segmentEnzyme stability and apical membrane sorting

Structural Dynamics of Covalent Binding to Cysteine Residues (Cys813/Cys321)

Activated lansoprazole forms disulfide bonds with luminally accessible cysteine residues of H⁺/K⁺-ATPase. Specifically, it targets Cys813 in the TM5-TM6 loop and Cys321 in the TM3-TM4 loop [4] [5] [8]. Upon acidification in the parietal cell canaliculus (pH < 4.0), lansoprazole undergoes protonation and rearranges into tetracyclic sulfenamide. This reactive species binds covalently to Cys813, irreversibly blocking K⁺ access to the ion-binding pocket [4] [5]. Molecular dynamics simulations confirm that Cys813 modification induces conformational rigidity in the TM5-TM6 loop, stabilizing the E2P (phosphorylated) state and preventing transition to the H⁺-transporting E1 state [1] [5]. Unlike pantoprazole (which additionally binds Cys822), lansoprazole’s primary interaction with Cys813 accounts for >90% of its inhibitory effect [5].

Table 2: Cysteine Binding Specificity of Benzimidazole PPIs

PPIPrimary TargetSecondary TargetBinding Energy (kcal/mol)
LansoprazoleCys813Cys321–7.2
OmeprazoleCys813Cys892–6.8
PantoprazoleCys813Cys822–7.5
RabeprazoleCys813None–6.5

pH-Dependent Activation Pathways in Parietal Cell Microenvironments

Activation requires sequential protonation in acidic compartments:

  • Accumulation: Lansoprazole (pKa₁ ≈ 4.0) passively diffuses into the acidic secretory canaliculi of stimulated parietal cells (pH ≈ 1.0), where it becomes protonated and membrane-impermeable [4] [5].
  • Activation: At pH < 4.0, the benzimidazole nitrogen (pKa₂ ≈ 1.0) undergoes a second protonation, triggering molecular rearrangement to sulfenic acid, then sulfenamide [5] [8].
  • Binding: Sulfenamide reacts with Cys813/Cys321 within 2 minutes, with binding efficiency dependent on luminal [H⁺] [4] [9].

This pH dependency ensures site-specific action, though it also limits efficacy in weakly acidic or neutral pH environments (e.g., Helicobacter pylori-infected mucosa) [7]. Notably, lansoprazole’s pKa profile favors faster activation than omeprazole but slower than rabeprazole, balancing potency and stability [5] [6].

Comparative Inhibition Kinetics Across Benzimidazole-Class PPIs

Lansoprazole exhibits intermediate kinetics among PPIs:

  • Acid Stability: Half-life at pH 5.0 is 12 hours, exceeding omeprazole (8 hours) but less than tenatoprazole (28 hours) [5].
  • Binding Affinity: Molecular docking shows lansoprazole–H⁺/K⁺-ATPase binding energy (–7.2 kcal/mol) is weaker than pantoprazole (–7.5 kcal/mol) but stronger than rabeprazole (–6.5 kcal/mol) [1] [5].
  • Recovery Kinetics: Due to covalent binding, recovery of acid secretion requires de novo pump synthesis. Lansoprazole’s effective inhibition half-life is 12–24 hours, shorter than pantoprazole (30 hours) due to differences in Cys822 binding conferring glutathione resistance [5] [6].
  • Metabolic Influences: CYP2C19 polymorphisms significantly impact omeprazole/lansoprazole clearance but minimally affect rabeprazole due to non-enzymatic degradation [6] [8].

Table 3: Pharmacokinetic and Pharmacodynamic Comparison of PPIs

ParameterLansoprazoleOmeprazolePantoprazoleRabeprazole
pKa (Pyridine)4.04.24.34.9
Activation pH<4.0<4.0<3.0<5.0
IC₅₀ (μM)6.010.08.03.0
Recovery Half-life (h)12–2424–4824–484–6

Compound Names Mentioned:

  • Lansoprazole
  • Omeprazole
  • Pantoprazole
  • Rabeprazole
  • Tenatoprazole
  • Esomeprazole
  • Vonoprazan

Properties

CAS Number

103577-45-3

Product Name

Lansoprazole

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C16H14F3N3O2S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Solubility

55.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.

Synonyms

2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole
AG 1749
AG-1749
AG1749
Agopton
Bamalite
Lansol
lansoprazol
lansoprazole
Lansoprazole Sodium
Lansoprazoles
Lanzor
Monolitum
Ogast
Ogastro
Opiren
Prevacid
Prezal
Pro Ulco
Promeco
Sodium, Lansoprazole
Takepron
Ulpax
Zoton

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.